3-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 3-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18711417
InChI: InChI=1S/C18H22ClN3O2S/c1-18(2,3)24-17(23)22-9-8-12(10-22)11-25-16-15(19)20-13-6-4-5-7-14(13)21-16/h4-7,12H,8-11H2,1-3H3
SMILES:
Molecular Formula: C18H22ClN3O2S
Molecular Weight: 379.9 g/mol

3-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18711417

Molecular Formula: C18H22ClN3O2S

Molecular Weight: 379.9 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C18H22ClN3O2S
Molecular Weight 379.9 g/mol
IUPAC Name tert-butyl 3-[(3-chloroquinoxalin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C18H22ClN3O2S/c1-18(2,3)24-17(23)22-9-8-12(10-22)11-25-16-15(19)20-13-6-4-5-7-14(13)21-16/h4-7,12H,8-11H2,1-3H3
Standard InChI Key KCODCINJOGYZSQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)CSC2=NC3=CC=CC=C3N=C2Cl

Introduction

3-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolidine ring substituted with a carboxylic acid tert-butyl ester and a chloro-quinoxaline moiety, which are crucial for its potential biological activities. The compound's molecular formula is C18H22ClN3O2S, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms.

Synthesis and Chemical Reactivity

The synthesis of 3-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the chloro-quinoxaline moiety. The specific conditions, such as temperature, solvent choice, and catalysts, depend on the chosen synthetic route. The compound's functional groups allow it to undergo various chemical reactions, which can be tailored for specific applications in medicinal chemistry.

Potential Applications

This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The presence of the chloro-quinoxaline group suggests its utility as an inhibitor or modulator in pharmacological contexts. Further research is needed to clarify its therapeutic potential and broaden its applications in science.

Comparison with Similar Compounds

Similar compounds, such as 2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, share structural similarities but may exhibit different biological activities due to variations in their molecular structure. For instance, the position of the sulfanylmethyl linker and the type of heterocyclic ring can influence their interactions with biological targets.

Table: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
3-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl esterC18H22ClN3O2SChloro-quinoxaline and pyrrolidine rings
2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl esterC18H22ClN3O2SSimilar structure but different linker position
3-(3-Chloro-quinoxalin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl esterC18H22ClN3O3Contains an oxygen instead of sulfur in the linker

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator